molecular formula C20H22O7 B14873967 3',4',5,6,7-Pentamethoxyflavanone

3',4',5,6,7-Pentamethoxyflavanone

Cat. No.: B14873967
M. Wt: 374.4 g/mol
InChI Key: HFKPIRGXRKMHJS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,3’,4’-pentamethoxyflavanone typically involves the methoxylation of flavanone precursors. One common method is the methylation of hydroxyl groups on flavanone using methyl iodide in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like acetone or dimethyl sulfoxide (DMSO) under reflux conditions.

Industrial Production Methods

Industrial production of 5,6,7,3’,4’-pentamethoxyflavanone often involves the extraction of polymethoxyflavones from citrus peels, followed by purification processes such as column chromatography . The extracted compounds can then be further modified chemically to obtain the desired polymethoxyflavone.

Chemical Reactions Analysis

Types of Reactions

5,6,7,3’,4’-Pentamethoxyflavanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group in the flavanone structure to a hydroxyl group.

    Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydroxylated flavanones .

Comparison with Similar Compounds

5,6,7,3’,4’-Pentamethoxyflavanone can be compared with other polymethoxyflavones such as:

The uniqueness of 5,6,7,3’,4’-pentamethoxyflavanone lies in its specific methoxylation pattern, which influences its lipophilicity and biological activities .

Properties

Molecular Formula

C20H22O7

Molecular Weight

374.4 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-5,6,7-trimethoxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C20H22O7/c1-22-13-7-6-11(8-15(13)23-2)14-9-12(21)18-16(27-14)10-17(24-3)19(25-4)20(18)26-5/h6-8,10,14H,9H2,1-5H3

InChI Key

HFKPIRGXRKMHJS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)C3=C(C(=C(C=C3O2)OC)OC)OC)OC

Origin of Product

United States

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